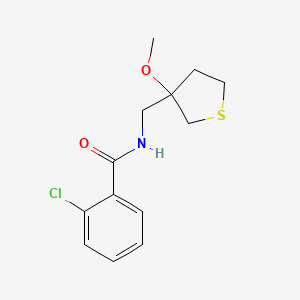

2-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions starting from benzoic acids and amine derivatives . The structure of these compounds is confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR .Molecular Structure Analysis

The molecular structure of similar compounds is determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis

The chemical reactions involving similar compounds include direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The Suzuki–Miyaura reaction is also a common reaction involving boronic acid compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are studied using density functional theory . The molecular electrostatic potential and frontier molecular orbital of the compound are further studied to reveal the molecular structural features, molecular conformation, and some special physicochemical properties .Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide - A compound with structural similarities to benzamides, showcasing its application in gastro-intestinal diagnostics and the treatment of various types of vomiting and gastro-intestinal disorders. Its effects on gastric emptying and the absorption of other drugs highlight the significance of benzamides in modifying gastrointestinal motility and drug absorption rates (Pinder et al., 2012).

Environmental Impact and Behavior

Parabens - While structurally different, the environmental persistence and bioaccumulation potential of parabens can provide a framework for understanding the environmental fate of complex benzamides. This research underscores the importance of evaluating the environmental impact of chemical compounds used in pharmaceuticals and personal care products (Haman et al., 2015).

Antioxidant and Anti-inflammatory Applications

Chlorogenic Acid - Demonstrates a wide range of health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This review highlights the role of chlorogenic acid as both a nutraceutical and a food additive, showcasing the multifaceted applications of compounds with antioxidant properties in treating metabolic syndrome and enhancing food preservation (Santana-Gálvez et al., 2017).

Synthetic Applications

Benzene-1,3,5-tricarboxamide - Illustrates the use of a simple structure in a wide range of applications from nanotechnology to polymer processing and biomedical applications. The self-assembly and multivalent nature of such compounds underscore the potential of structurally similar benzamides in diverse scientific fields (Cantekin et al., 2012).

Properties

IUPAC Name |

2-chloro-N-[(3-methoxythiolan-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2S/c1-17-13(6-7-18-9-13)8-15-12(16)10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTLNNFJJQRPRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2726102.png)

![Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2726108.png)

![4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2726109.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2726112.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2726116.png)

![3-[(1R,3S)-2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]propanoic acid](/img/structure/B2726117.png)